molecular formula C12H16N2 B14403514 3-Methyl-2-[methyl(phenyl)amino]butanenitrile CAS No. 88017-51-0

3-Methyl-2-[methyl(phenyl)amino]butanenitrile

Cat. No.: B14403514
CAS No.: 88017-51-0
M. Wt: 188.27 g/mol
InChI Key: WEPAXEFOFVKFSL-UHFFFAOYSA-N
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Description

3-Methyl-2-[methyl(phenyl)amino]butanenitrile is an organic compound that belongs to the class of nitriles. This compound is characterized by the presence of a nitrile group (-CN) attached to a butane chain, which is further substituted with a methyl group and a methyl(phenyl)amino group. The compound’s structure and functional groups make it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[methyl(phenyl)amino]butanenitrile can be achieved through several methods. One common approach involves the reaction of isovaleraldehyde with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or crystallization may be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[methyl(phenyl)amino]butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed.

    Substitution: Reagents like sodium cyanide (NaCN) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include amines, oximes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Methyl-2-[methyl(phenyl)amino]butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-[methyl(phenyl)amino]butanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds and other interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-[methyl(phenyl)amino]butanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

88017-51-0

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

3-methyl-2-(N-methylanilino)butanenitrile

InChI

InChI=1S/C12H16N2/c1-10(2)12(9-13)14(3)11-7-5-4-6-8-11/h4-8,10,12H,1-3H3

InChI Key

WEPAXEFOFVKFSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C#N)N(C)C1=CC=CC=C1

Origin of Product

United States

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